Superior In Vivo Pressor Potency of [Val5]-Angiotensin II vs. Endogenous [Ile5]-Angiotensin II
Angiotensin acetate ([Val5]-Angiotensin II) demonstrates a quantifiably greater pressor effect compared to endogenous [Ile5]-Angiotensin II in a standardized rat model of hypertension. A direct comparative study using chronic infusion in rats showed that by day 12, systolic blood pressure (SBP) was significantly higher in the [Val5]-Angiotensin II cohort [1]. This establishes the Val5 analog as a more potent pressor agent, which is a critical differentiator for studies requiring robust and sustained AT1 receptor activation.
| Evidence Dimension | In Vivo Systolic Blood Pressure Elevation |
|---|---|
| Target Compound Data | 197 ± 7 mm Hg |
| Comparator Or Baseline | Endogenous [Ile5]-Angiotensin II: 173 ± 3 mm Hg |
| Quantified Difference | 24 mm Hg increase in SBP relative to endogenous ligand (14% higher SBP) |
| Conditions | 12-day chronic subcutaneous infusion (40 ng/min via osmotic minipump) in rats |
Why This Matters
This quantifiable potency advantage allows for lower doses or more robust hypertension phenotypes in animal models, improving assay sensitivity and reducing experimental variability.
- [1] Zou, L. X., Imig, J. D., Von Thun, A. M., Hymel, A., & Navar, L. G. (1996). Renal accumulation of circulating angiotensin II in angiotensin II–infused rats. Hypertension, 27(3), 658-663. View Source
